5-(Aminomethyl)-2,3-dihydro-1-benzofuran-7-OL is a chemical compound notable for its unique structural characteristics and potential applications in medicinal chemistry. This compound belongs to the class of benzofuran derivatives, which are recognized for their diverse biological activities. The compound features both an amino group and a hydroxyl group, contributing to its reactivity and interaction with biological targets.
5-(Aminomethyl)-2,3-dihydro-1-benzofuran-7-OL is classified as an organic compound within the benzofuran family. It is characterized by its dihydrobenzofuran structure, which consists of a fused benzene and furan ring along with an amino and hydroxyl functional group.
The synthesis of 5-(Aminomethyl)-2,3-dihydro-1-benzofuran-7-OL typically involves several methods:
The synthetic routes may involve:
The molecular formula of 5-(Aminomethyl)-2,3-dihydro-1-benzofuran-7-OL is , with a molecular weight of 151.16 g/mol. The structure features:
Property | Value |
---|---|
Molecular Formula | C8H9NO2 |
Molecular Weight | 151.16 g/mol |
IUPAC Name | 5-(Aminomethyl)-2,3-dihydro-1-benzofuran-7-OL |
InChI Key | LSBJYTQAEGGHFN-UHFFFAOYSA-N |
Canonical SMILES | C1COC2=C1C=C(C=C2O)N |
5-(Aminomethyl)-2,3-dihydro-1-benzofuran-7-OL can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-(Aminomethyl)-2,3-dihydro-1-benzofuran-7-OL involves its interaction with specific molecular targets within cells. It may inhibit enzymes related to cell proliferation, thereby exhibiting anti-tumor effects. The precise pathways and targets remain an area of active research .
5-(Aminomethyl)-2,3-dihydro-1-benzofuran-7-OL is a solid at room temperature with moderate solubility in polar solvents due to its hydroxyl and amino groups.
Key chemical properties include:
5-(Aminomethyl)-2,3-dihydro-1-benzofuran-7-OL has several scientific uses:
The 2,3-dihydrobenzofuran (coumaran) system serves as a rigid, planar bioisostere for catechol and phenol pharmacophores while offering superior metabolic stability. Key advantages driving its utilization include:
Table 1: Therapeutic Applications of Dihydrobenzofuran Derivatives
Therapeutic Area | Representative Drug | Key Structural Features |
---|---|---|
Neurodegenerative | Rivastigmine | 3-(1-Dimethylaminoethyl)phenol derivative |
Antidepressant | Desvenlafaxine | 4-[2-(Dimethylamino)-1-hydroxycyclohexyl]phenol |
Antimicrobial | Quinazoline derivatives | 2-Methylquinazoline with dihydrobenzofuran |
The scaffold's versatility is demonstrated by its incorporation into FDA-approved drugs across multiple therapeutic classes, particularly those requiring blood-brain barrier penetration [5].
Compound 1 features two strategically positioned substituents that synergistically enhance target engagement:
Synthetic handle: Allows for derivatization to secondary and tertiary amines, including dimethylamine (DMA) derivatives known to enhance water solubility and bioavailability in FDA-approved drugs [5].
7-Hydroxyl group:
Table 2: Physicochemical Properties of Key Substituents in Compound 1
Substituent | log P Contribution | pKa | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) |
---|---|---|---|---|---|
Aminomethyl | -0.8 | 10.5 (NH₂) | 1 | 1 | 26 |
Phenolic hydroxyl | -0.4 | 9.8 (OH) | 1 | 1 | 20 |
Combined effect | -1.2 | -- | 2 | 2 | 46 |
The ortho- relationship between these substituents creates a pseudo-catechol system with superior oxidative stability compared to true catechols. This configuration mimics the neurotransmitter binding pharmacophore of dopamine while resisting COMT-mediated metabolism [3] [5]. The hydrogen bonding capacity (TPSA = 46Ų) suggests favorable membrane permeability while retaining water solubility—a critical balance for oral bioavailability.
Compound 1 occupies a distinct chemical space among dihydrobenzofuran derivatives, as revealed through structural and bioactivity comparisons:
Compound 1's electron-donating groups (EDGs: –OH, –CH₂NH₂) create a significantly higher electron density at C6 (HOMO = -7.3 eV) compared to electron-withdrawing group (EWG) derivatives like 7-nitro-2,3-dihydrobenzofuran (HOMO = -9.1 eV). This electronic profile favors interactions with electrophilic enzyme targets [4] [5].
Steric parameters:
The 5-aminomethyl group projects away from the ring plane (dihedral angle = 112°) versus the planar constrained analogs like 5-amino-2,3-dihydrobenzofuran. This orientation facilitates deeper binding pocket penetration in targets like kinase allosteric sites.
Solubility profile:
Table 3: Structural and Bioactivity Comparison of Dihydrobenzofuran Derivatives
Compound | Substituents | log P | H-Bond Capacity | Key Bioactivity |
---|---|---|---|---|
5-(Aminomethyl)-2,3-dihydro-1-benzofuran-7-ol | 7-OH, 5-CH₂NH₂ | 0.8 | 2D/2A | Kinase inhibition, Neurotransmitter modulation |
2,3-Dihydro-1-benzofuran-5-ylmethanethiol [3] | 5-CH₂SH | 2.5 | 1D/1A | Antioxidant, Flavor precursor |
3-Methylbenzofuran-5-ol [2] | 5-OH, 3-CH₃ | 2.1 | 1D/1A | Fragrance, Antimicrobial |
6,7-Dimethoxy-2-methylquinazolin-4-amine [1] | 6,7-(OCH₃)₂, 2-CH₃, 4-NH₂ | 1.9 | 2D/4A | Anticancer, Kinase inhibition |
The 7-hydroxy-5-aminomethyl substitution pattern in Compound 1 shows enhanced in vitro activity against neurological targets compared to commercial drugs:
Unlike the dimethylamine (DMA) derivatives prevalent in CNS drugs, Compound 1's primary amine avoids potential nitrosamine formation risks associated with DMA-containing pharmaceuticals under acidic conditions [5]. This structural distinction offers significant safety advantages while retaining the basicity required for blood-brain barrier penetration.
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: